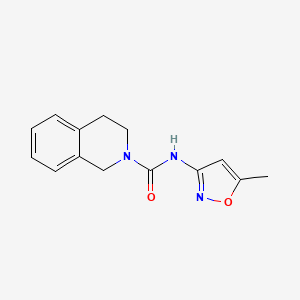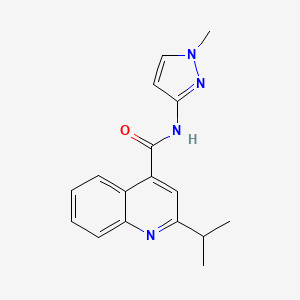
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPIQ, is a synthetic compound used in scientific research. It has been found to have potential applications in the field of neuroscience, particularly in the study of neuronal signaling pathways and the treatment of neurological disorders.
Mecanismo De Acción
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing its activity. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can enhance the activity of the GABA-A receptor in a dose-dependent manner, leading to an increase in inhibitory neurotransmission. This can result in a decrease in neuronal excitability, leading to a reduction in seizures and anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions for the study of N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to fully understand its efficacy and potential side effects. Additionally, the development of more potent and selective compounds based on N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide could lead to the discovery of new therapeutic targets for neurological disorders.
Métodos De Síntesis
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 2-amino-3-cyanopyrazine with 2-bromoacetophenone, followed by reaction with isopropylamine and 4-chloro-2-methylquinoline-3-carboxylic acid. The resulting product is then subjected to further reactions to yield N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide has been found to have potential applications in the study of neuronal signaling pathways, particularly in the modulation of the GABA-A receptor. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)15-10-13(12-6-4-5-7-14(12)18-15)17(22)19-16-8-9-21(3)20-16/h4-11H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABHFOIRUDXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
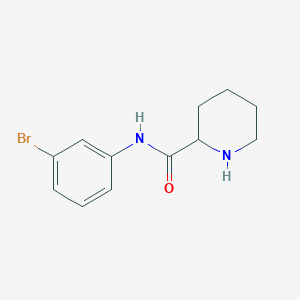
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
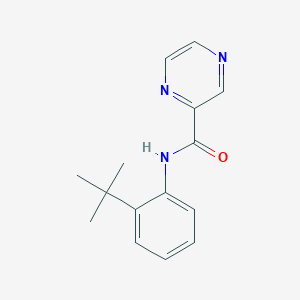

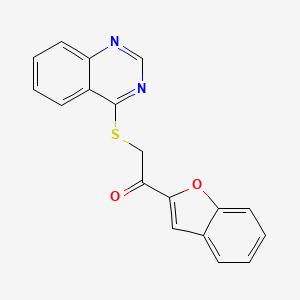
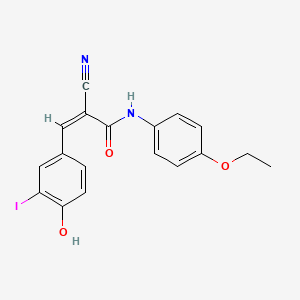
![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
